![molecular formula C24H20FN5O4 B2579277 Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 898419-38-0](/img/no-structure.png)

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

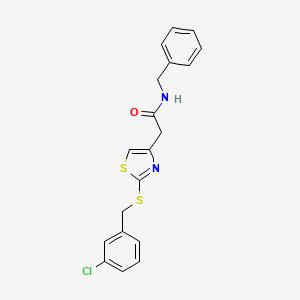

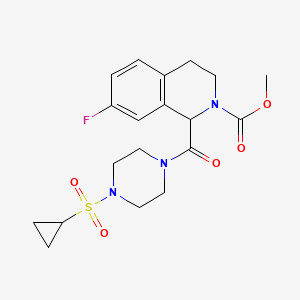

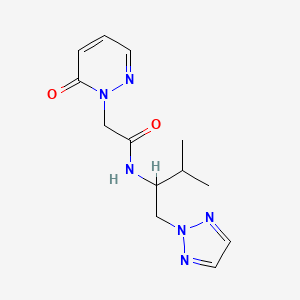

Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H20FN5O4 and its molecular weight is 461.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Research on chiral imidazoline–phosphine ligands, closely related to imidazole derivatives, has shown their effectiveness in palladium-catalyzed asymmetric allylic substitutions. These compounds, including those derived from imidazole, are instrumental in producing chiral centers with high enantioselectivities, crucial for synthesizing pharmaceuticals and other biologically active molecules (Mei, Yuan, & Shi, 2011). This application underlines the potential of the phenylmethyl imidazolino purin derivative in catalysis, especially in reactions requiring precise control over product chirality.

Imaging and Diagnostic Applications

Imidazole-based fluorophores and their derivatives have been explored for their photophysical properties, including fluorescence. For example, studies on novel fluorescent imidazole derivatives have highlighted their potential in bioimaging and as sensors due to their strong fluorescence and thermal stability (Padalkar, Lanke, Chemate, & Sekar, 2015). The phenylmethyl imidazolino purin compound, with its structural complexity, could similarly find applications in diagnostic imaging or as a fluorescent marker for research and medical diagnostics.

Pharmaceutical Research

In the realm of pharmaceutical research, the synthesis and evaluation of imidazole derivatives have led to the discovery of compounds with potential therapeutic applications. For instance, imidazole-appended cyclodextrins have shown catalytic activity in accelerating hydrolysis reactions, suggesting their utility in drug delivery systems or as biocatalysts (Ikeda, Kojin, Yoon, Ikeda, & Toda, 1987). Given the structural features of phenylmethyl imidazolino purin acetate, similar research could explore its potential in modulating biochemical pathways or as a scaffold for developing new therapeutics.

Material Science

Imidazole and its derivatives also play a significant role in materials science, particularly in the synthesis of conducting polymers and fluorescent materials. For example, imidazole-based compounds have been used to create electronically conducting polymers with applications in organic electronics and optoelectronics (Naudin, Ho, Bonin, Breau, & Bélanger, 2002). The phenylmethyl imidazolino purin derivative could potentially contribute to the development of new materials with unique electronic or optical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing indole and benzimidazole moieties, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for “Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate”.

Biochemical Pathways

The affected pathways would depend on the specific targets of “Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate”. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 4-fluorophenylacetic acid with 1,7-dimethylxanthine to form 8-(4-fluorophenyl)-1,7-dimethylxanthine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate, which is subsequently converted to Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate through a series of reactions.", "Starting Materials": [ "4-fluorophenylacetic acid", "1,7-dimethylxanthine", "ethyl chloroacetate", "phenylmethyl bromide", "sodium hydride", "triethylamine", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "4-fluorophenylacetic acid is condensed with 1,7-dimethylxanthine in the presence of triethylamine and acetic anhydride to form 8-(4-fluorophenyl)-1,7-dimethylxanthine.", "8-(4-fluorophenyl)-1,7-dimethylxanthine is reacted with ethyl chloroacetate in the presence of pyridine to form ethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Ethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is reacted with phenylmethyl bromide in the presence of sodium hydride to form Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate.", "Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is purified by recrystallization from ethyl acetate and dried over magnesium sulfate.", "The final product is obtained by treating the purified compound with hydrochloric acid followed by sodium hydroxide and then washing with water and sodium bicarbonate." ] } | |

CAS RN |

898419-38-0 |

Molecular Formula |

C24H20FN5O4 |

Molecular Weight |

461.453 |

IUPAC Name |

benzyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C24H20FN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-8-17(25)9-11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

FQNNIKXBSNAROF-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2579202.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2579205.png)

![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide](/img/structure/B2579216.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)